

A Technical Guide to the Physical Properties of 1-Cyclopropyl-ethanone Oxime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Cyclopropyl-ethanone oxime

Cat. No.: B1310792

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-Cyclopropyl-ethanone oxime**. The information is compiled from various chemical databases and literature sources to serve as a foundational resource for its application in research and development.

Core Physical and Chemical Properties

1-Cyclopropyl-ethanone oxime, also known as Cyclopropyl methyl ketoxime, is a chemical compound with the molecular formula C_5H_9NO ^{[1][2][3]}. Its structure consists of a cyclopropyl group attached to an ethanone oxime moiety. The presence of the $C=N-OH$ functional group allows for potential E/Z isomerism.

Summary of Physical Data

The following table summarizes the key physical and chemical properties of **1-Cyclopropyl-ethanone oxime**.

Property	Value	Source
Molecular Formula	C5H9NO	[1][2][3]
Molecular Weight	99.13 g/mol	[1][2][3]
CAS Number	51761-72-9	[1][2]
Melting Point	38-40 °C	[1]
Boiling Point	90-92 °C at 20 Torr	[1]
Density	1.2 ± 0.1 g/cm ³	[1]
Refractive Index	1.541	[1]
Flash Point	96.3 ± 7.4 °C	[1]
Water Solubility (log10WS)	-0.39 (in mol/l)	[2]
Octanol/Water Partition Coefficient (logP _{oct/wat})	1.246	[2]
Standard Solid Enthalpy of Combustion ($\Delta_c H^\circ_{\text{solid}}$)	-3226.30 ± 1.10 kJ/mol	[2]
Solid Phase Enthalpy of Formation ($\Delta_f H^\circ_{\text{solid}}$)	-27.60 ± 1.10 kJ/mol	[2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Cyclopropyl-ethanone oxime** is not readily available in the searched literature, a general and widely accepted method for the synthesis of oximes from ketones can be adapted. The classical method involves the condensation of a ketone with hydroxylamine, typically from its hydrochloride salt in the presence of a base.

General Synthesis of an Oxime from a Ketone

This protocol outlines a typical procedure for the synthesis of an oxime from a ketone, which can be applied to the synthesis of **1-Cyclopropyl-ethanone oxime** from 1-Cyclopropyl-ethanone.

- **Reaction Setup:** To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add the starting ketone (1-Cyclopropyl-ethanone), hydroxylamine hydrochloride, a suitable solvent (e.g., ethanol or pyridine), and a base (e.g., pyridine or sodium acetate).
- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from 30 minutes to several hours, depending on the reactivity of the ketone.
- **Monitoring the Reaction:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting ketone.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic salts and excess reagents.
- **Purification:** The crude product is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The resulting crude oxime can be purified by recrystallization or column chromatography.

Characterization Methods

The synthesized **1-Cyclopropyl-ethanone oxime** can be characterized using various spectroscopic techniques to confirm its structure and purity.

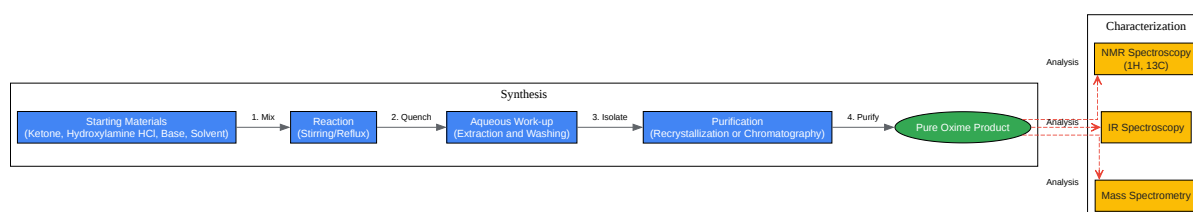
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the molecule. The chemical shifts and coupling constants of the protons and carbons in the cyclopropyl ring and the ethanone oxime moiety provide definitive structural information.
- **Infrared (IR) Spectroscopy:** IR spectroscopy can confirm the presence of key functional groups. Characteristic absorption bands for the O-H stretch of the oxime are typically observed around 3100-3600 cm⁻¹, and the C=N stretch appears in the region of 1620-1690 cm⁻¹.
- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns. The molecular ion peak [M]⁺ should

correspond to the calculated molecular weight of **1-Cyclopropyl-ethanone oxime**.

Diagrams

Experimental Workflow for Oxime Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of an oxime.

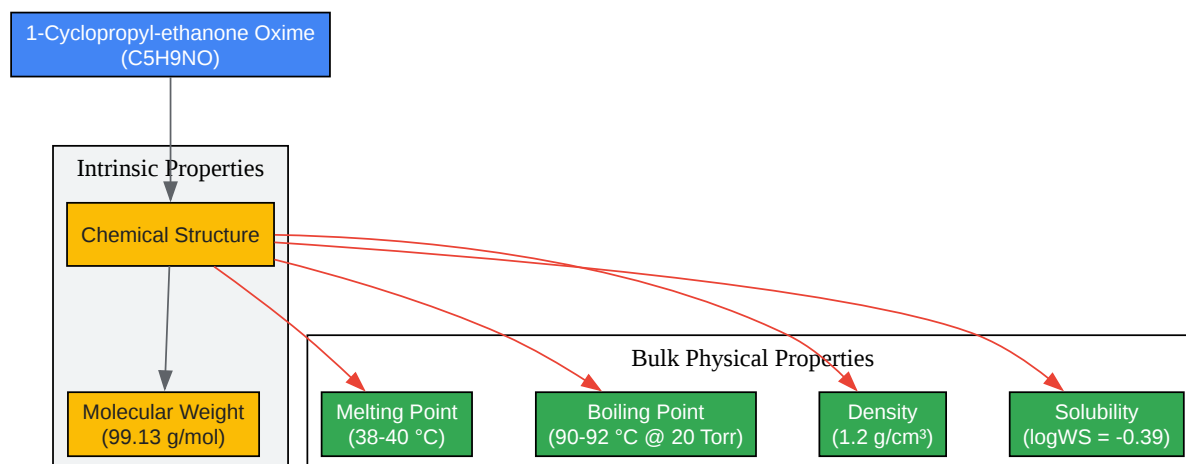


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Caption: General workflow for the synthesis and characterization of an oxime.

Logical Relationship of Physical Properties

The following diagram illustrates the relationship between the fundamental properties of **1-Cyclopropyl-ethanone oxime** and their dependencies.



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Caption: Relationship between the structure and physical properties of the compound.

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- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 1-Cyclopropyl-ethanone Oxime]. BenchChem, [2025]. [Online PDF]. Available at:

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